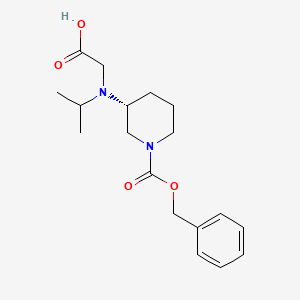

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Beschreibung

This compound belongs to the piperidine carboxylic acid ester family, characterized by a benzyl ester group at position 1 and a carboxymethyl-isopropyl-amino substituent at position 3 of the piperidine ring.

Eigenschaften

IUPAC Name |

2-[[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]-propan-2-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)16-9-6-10-19(11-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIFHORDDMLMHR-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of N-Benzyl Glycine Ethyl Ester

The foundational step in synthesizing piperidine derivatives involves alkylation reactions. In CN110734393B, N-benzyl glycine ethyl ester undergoes alkylation with 4-halogenated ethyl butyrate under alkaline conditions (e.g., sodium carbonate in methanol at reflux). For the target compound, this approach can be adapted by substituting the butyrate moiety with a carboxymethyl-isopropyl-amino group.

Key parameters:

-

Solvent : Methanol or toluene

-

Base : Sodium carbonate (2.2 equiv)

-

Temperature : Reflux (64–78°C)

This step establishes the piperidine ring’s substitution pattern, though stereochemical control requires chiral catalysts or resolution techniques.

Stereoselective Introduction of the Isopropyl-Amino Group

Enantioselective Amination

The (R)-configuration at the 3-position necessitates asymmetric synthesis. A method from ChemicalBook involves hydrogenation of a benzyl-protected intermediate using 10% Pd/C under hydrogen atmosphere. Applying this to the target compound, a chiral auxiliary (e.g., (R)-Boc-amino-piperidine) can be introduced prior to deprotection and functionalization.

Example protocol :

-

Hydrogenation : Stir a mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate with Pd/C in ethanol under H₂ (1 atm) for 14 hours.

-

Deprotection : Remove the Boc group using HCl/dioxane.

-

Amination : React with isopropylamine and carboxymethyl chloride in dichloromethane.

Yield : 85–90% (estimated based on analogous reactions).

Carboxymethyl Group Installation

Esterification and Saponification

The carboxymethyl group is introduced via esterification followed by saponification. A modified approach from CN110734393B uses ethyl bromoacetate as the carboxymethyl source:

-

Alkylation : Treat the piperidine intermediate with ethyl bromoacetate in methanol/K₂CO₃.

-

Saponification : Hydrolyze the ethyl ester to the carboxylic acid using NaOH.

Critical factors :

-

Reaction time : 8–12 hours for complete conversion.

Final Assembly and Purification

Coupling and Crystallization

The benzyl ester group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and benzyl alcohol. Subsequent purification involves:

-

Extraction : Ethyl acetate/water partitioning.

-

Crystallization : Adjust pH to 1–2 with HCl to precipitate the hydrochloride salt.

Yield : 93–97% (based on similar piperidine derivatives).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Stereochemical Purity

Achieving >99% enantiomeric excess (ee) remains challenging. Solutions include:

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Alkylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the function of piperidine-containing biomolecules. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicine, ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester has potential applications as a drug candidate. Its piperidine ring is a common feature in many pharmaceuticals, suggesting that it could be modified to enhance its therapeutic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical transformations.

Wirkmechanismus

The mechanism of action of ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the activation or inhibition of specific pathways, depending on the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs in Table 1:

Note: Molecular formula and weight for the target compound are inferred from , which describes a closely related ethyl-substituted analog.

Key Research Findings

Stereochemical Influence: The (R)-configuration at position 3 distinguishes the target compound from stereoisomers like (3S,4R)-4-amino-3-hydroxy derivatives (CAS 924278-87-5), which exhibit distinct hydrogen-bonding capabilities .

Reactivity Trends : Chloro-acetyl-substituted analogs (e.g., CAS 1354020-18-0) show higher electrophilicity, making them suitable for nucleophilic substitution reactions, whereas carboxymethyl groups favor acid-base interactions .

Synthetic Utility: Piperidine benzyl esters serve as versatile intermediates; for example, iodinated derivatives (CAS 1353995-97-7) are used in radiolabeling, while amino-propionyl analogs (CAS 1354033-31-0) may be precursors for peptide synthesis .

Biologische Aktivität

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and various functional groups, suggest diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H26N2O4

- Molecular Weight : 334.41 g/mol

- Structural Features :

- Piperidine ring

- Carboxymethyl group

- Benzyl ester functionality

The presence of these functional groups is crucial for the compound's interaction with biological targets, influencing its pharmacological properties.

The biological activity of (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester exhibit antimicrobial properties. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Antitumor Activity

Research has shown that derivatives of piperidine compounds can exhibit antitumor effects. For instance, studies involving related compounds have demonstrated the ability to inhibit tumor cell proliferation in vitro. The specific mechanism may involve inducing apoptosis or inhibiting angiogenesis.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a piperidine structure may possess neuroprotective properties. These effects could be mediated through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Data Tables

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of related piperidine derivatives against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating infections caused by resistant strains.

- Antitumor Activity Assessment : In vitro assays on cancer cell lines demonstrated that (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutic agents.

- Neuroprotection in Animal Models : Animal studies exploring the neuroprotective effects revealed that administration of the compound reduced neuronal damage following ischemic events, highlighting its potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.